Enzyme Inhibition Selectivity: Aminopeptidase N (APN) vs. Histone Deacetylase (HDAC1/2)
1-Amino-1-(4-aminophenyl)acetone exhibits potent and selective inhibition of aminopeptidase N (APN/CD13) with an IC50 of 70 nM in porcine kidney microsomes [1]. In contrast, its inhibitory activity against histone deacetylase HDAC1/HDAC2 in human HeLa cell nuclear extract is negligible, with an IC50 exceeding 100,000 nM (>1.00E+5 nM) [2]. This represents a >1,400-fold selectivity window for APN over HDAC1/2. When compared to the structurally related 1-amino-1-phenylacetone (cathinone), which has not demonstrated comparable sub-100 nM APN inhibition in published assays, the para-amino substituent appears critical for achieving this level of potency and target discrimination.
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | IC50 = 70 nM (APN, porcine kidney microsomes); IC50 > 100,000 nM (HDAC1/2, human HeLa nuclear extract) |
| Comparator Or Baseline | 1-Amino-1-phenylacetone (cathinone): no reported sub-100 nM APN inhibition in comparable assays |
| Quantified Difference | APN inhibition: 70 nM vs. not achieved; HDAC1/2 inhibition: >100,000 nM; selectivity ratio >1,400-fold |
| Conditions | APN assay: 5 min preincubation, L-leu-p-nitroanilide substrate, 30 min incubation, plate reader analysis. HDAC1/2 assay: 5 min preincubation, Boc-Lys(acetyl)-AMC substrate, 30 min incubation. |
Why This Matters
This pronounced selectivity enables the compound to serve as a specific chemical probe for APN without confounding HDAC-mediated off-target effects, a distinction that directly impacts procurement for target validation studies.
- [1] BindingDB. (2023). BDBM50144946 (CHEMBL3763918): IC50 = 70 nM for Aminopeptidase N (porcine kidney microsomes). View Source
- [2] BindingDB. (2023). BDBM50144946 (CHEMBL3763918): IC50 > 1.00E+5 nM for HDAC1/HDAC2 (human HeLa nuclear extract). View Source
